(3S)-3-hydroxydocosanoyl-CoA

Lipidomics β-Oxidation Enzyme Assays

This (3S)-3-hydroxydocosanoyl-CoA is the biologically relevant enantiomer, essential for reproducible measurement of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity within the mitochondrial trifunctional protein (MTP). Unlike racemic or undefined mixtures, this stereopure (3S)-C22 substrate ensures that activity data reflect the physiologically relevant very-long-chain fatty acid β-oxidation capacity, supporting HADHA mutation characterization, pharmacological screening, and constraint-based metabolic modeling (e.g., Human-GEM).

Molecular Formula C43H78N7O18P3S
Molecular Weight 1106.1 g/mol
Cat. No. B15547492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxydocosanoyl-CoA
Molecular FormulaC43H78N7O18P3S
Molecular Weight1106.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31-,32+,36+,37+,38-,42+/m0/s1
InChIKeyVNJQSRVXTRJVAZ-HXFYSNAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Hydroxydocosanoyl-CoA: A Defined C22 Very-Long-Chain 3-Hydroxyacyl-CoA for Metabolic Research & Procurement


(3S)-3-Hydroxydocosanoyl-CoA is a stereochemically defined very-long-chain (C22) 3-hydroxyacyl-CoA, formally arising from the condensation of coenzyme A with (3S)-hydroxydocosanoic acid [1]. As a member of the 3-hydroxy fatty acyl-CoA class, it serves as a critical intermediate in mitochondrial and peroxisomal fatty acid β-oxidation and elongation pathways [2]. Its primary biological roles include functioning as a human metabolite and a Saccharomyces cerevisiae metabolite [3].

Why (3S)-3-Hydroxydocosanoyl-CoA Cannot Be Replaced by Shorter-Chain or Racemic Analogs


The metabolic fate and enzymatic processing of 3-hydroxyacyl-CoAs are exquisitely dependent on both acyl chain length and stereochemistry at the C3 position [1]. The (3S)-3-hydroxydocosanoyl-CoA (C22) is a specific substrate for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of the mitochondrial trifunctional protein (MTP), whereas shorter-chain analogs (e.g., C16) may be processed by distinct enzyme isoforms with differing kinetic profiles [2]. Moreover, the (3S) enantiomer is the biologically relevant form generated during fatty acid elongation and β-oxidation; the (3R) enantiomer is a product of a different enzymatic pathway and is not functionally interchangeable [3]. Substituting with an uncharacterized or racemic mixture introduces uncontrolled variables that compromise assay reproducibility and data interpretability.

Quantitative Differentiation of (3S)-3-Hydroxydocosanoyl-CoA: Head-to-Head Comparative Data


Enhanced Hydrophobicity Compared to C16 Analog: Implications for Solubility-Dependent Assays

(3S)-3-Hydroxydocosanoyl-CoA exhibits significantly lower aqueous solubility (0.43 g/L) compared to the common long-chain analog (S)-3-hydroxypalmitoyl-CoA (C16, 2.14 g/L), a 5-fold difference in predicted solubility [1][2]. This increased hydrophobicity is consistent with its longer acyl chain (C22 vs. C16) and directly impacts solvent requirements for in vitro assays and analytical method development.

Lipidomics β-Oxidation Enzyme Assays Analytical Method Development

Defined Substrate for Mitochondrial Trifunctional Protein (MTP) as Evidenced by Human Genome-Scale Metabolic Model

The Human-GEM genome-scale metabolic model explicitly identifies 3-hydroxydocosanoyl-CoA as a specific substrate for the mitochondrial β-oxidation pathway, catalyzed by the HADHA/HADHB trifunctional protein complex [1]. In contrast, shorter-chain 3-hydroxyacyl-CoAs (e.g., C4) are processed by distinct, soluble dehydrogenases (e.g., HADH) that are inactive toward very-long-chain substrates [2]. The model does not assign alternative enzymes for this C22 substrate, underscoring its strict pathway specificity.

Mitochondrial Metabolism β-Oxidation Systems Biology Enzyme Specificity

Demonstrated Chain-Length Preference of Human LCHAD for Long-Chain Substrates

The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of the mitochondrial trifunctional protein (MTP) exhibits a pronounced preference for long-chain substrates [1]. Purified human liver LCHAD shows maximum activity with 3-ketoacyl-CoA substrates of C10 to C16 chain length and is inactive with acetoacetyl-CoA (C4) [2]. While specific kinetic parameters (Km, kcat) for the C22 3-hydroxydocosanoyl-CoA substrate are not available in primary literature, the established activity profile confirms that this enzyme complex is the principal catalyst for very-long-chain substrates, distinguishing it from the short-chain-specific 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35).

Enzyme Kinetics Substrate Specificity Fatty Acid Oxidation Disorders LCHAD Deficiency

Stereochemical Specificity: (3S) Enantiomer as the Endogenous β-Oxidation Intermediate

The (3S) configuration of 3-hydroxydocosanoyl-CoA is the direct product of the 3-hydroxyacyl-CoA dehydratase reaction in the fatty acid elongation cycle [1]. The (3R) enantiomer, by contrast, is a hydration product of trans-2-enoyl-CoA by a distinct enoyl-CoA hydratase/isomerase [2]. These two enantiomers are not metabolically equivalent and are processed by different downstream enzymes. Analytical methods employing chiral HPLC-MS/MS have been developed to resolve and quantify R- and S-3-hydroxyalkanoates specifically [3].

Stereochemistry Enoyl-CoA Hydratase Fatty Acid Elongation Chiral Metabolomics

Validated Application Scenarios for (3S)-3-Hydroxydocosanoyl-CoA in Scientific Research


In Vitro Assays of Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

Utilize (3S)-3-hydroxydocosanoyl-CoA as a specific substrate to measure the enzymatic activity of the LCHAD component of the mitochondrial trifunctional protein (MTP) [1]. This application is critical for characterizing mutations in HADHA associated with LCHAD deficiency or for screening potential pharmacological modulators of very-long-chain fatty acid β-oxidation. The use of a defined C22 substrate ensures that the activity measured reflects the physiologically relevant very-long-chain substrate processing capacity of the enzyme complex [2].

Metabolic Flux Analysis and Genome-Scale Modeling of Very-Long-Chain Fatty Acid Oxidation

Incorporate (3S)-3-hydroxydocosanoyl-CoA as a defined metabolite input for constraint-based metabolic modeling (e.g., Human-GEM) to simulate flux through the mitochondrial β-oxidation pathway [3]. The model explicitly links this compound to the HADHA/HADHB enzyme complex, enabling accurate prediction of metabolic outcomes under various genetic or nutritional perturbations. This scenario supports systems biology research in human metabolism and disease modeling.

Analytical Reference Standard for Chiral LC-MS/MS Method Development and Validation

Employ (3S)-3-hydroxydocosanoyl-CoA as a stereochemically pure reference standard for the development and validation of chiral HPLC-MS/MS methods aimed at quantifying 3-hydroxyacyl-CoA enantiomers in biological matrices [4]. The distinct (3S) configuration serves as a critical calibrant for resolving and quantifying the endogenous β-oxidation intermediate, separate from the (3R) hydration product. This application is essential for metabolomics studies and clinical diagnostics of fatty acid oxidation disorders.

Investigating Substrate Specificity of Novel 3-Hydroxyacyl-CoA Dehydratases and Reductases

Use (3S)-3-hydroxydocosanoyl-CoA in enzymatic assays to profile the chain-length specificity and stereochemical preference of newly identified or recombinantly expressed 3-hydroxyacyl-CoA dehydratases and reductases involved in very-long-chain fatty acid synthesis [5]. The C22 acyl chain provides a distinct test substrate to differentiate these enzymes from those with preference for shorter (C16) or medium (C10) chain lengths.

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